molecular formula C16H15NO2S2 B2855388 13-oxa-3,7-dithia-5-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-2(6),14,16,18-tetraen-4-one CAS No. 1212181-86-6

13-oxa-3,7-dithia-5-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-2(6),14,16,18-tetraen-4-one

Cat. No.: B2855388
CAS No.: 1212181-86-6
M. Wt: 317.42
InChI Key: RPODNVZRIFIAQZ-UHFFFAOYSA-N
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Description

3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4’,3’,2’:4,5]thiochromeno[2,3-d]thiazol-2-one is a complex organic compound with a unique structure that combines elements of chromene, thiochromene, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4’,3’,2’:4,5]thiochromeno[2,3-d]thiazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene and thiochromene intermediates, which are then combined with thiazole derivatives under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4’,3’,2’:4,5]thiochromeno[2,3-d]thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid or base catalysts, transition metal catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4’,3’,2’:4,5]thiochromeno[2,3-d]thiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4’,3’,2’:4,5]thiochromeno[2,3-d]thiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures.

    Thiochromene Derivatives: Compounds with similar thiochromene structures.

    Thiazole Derivatives: Compounds with similar thiazole structures.

Uniqueness

3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4’,3’,2’:4,5]thiochromeno[2,3-d]thiazol-2-one is unique due to its combination of chromene, thiochromene, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

13-oxa-3,7-dithia-5-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-2(6),14,16,18-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c18-16-17-15-14(21-16)12-8-4-1-2-5-9(8)19-10-6-3-7-11(20-15)13(10)12/h1-2,4-5,10-13H,3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPODNVZRIFIAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1)SC4=C(C3C5=CC=CC=C5O2)SC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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